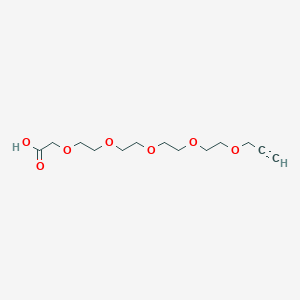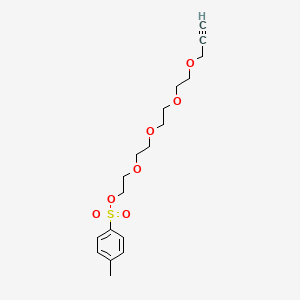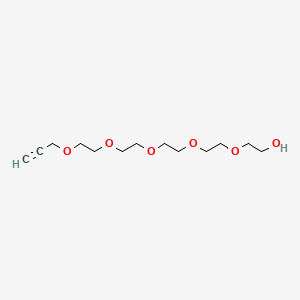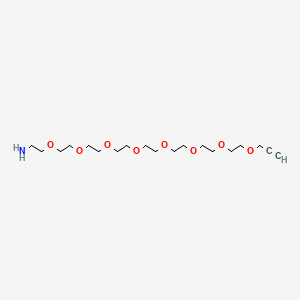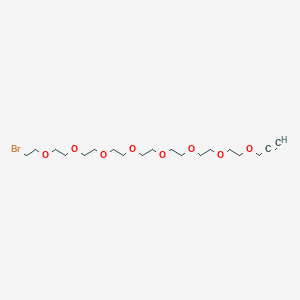
PU-H54
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PU-H54 is a selective inhibitor of the glucose-regulated protein 94 (Grp94), which is a member of the heat shock protein 90 (Hsp90) family. This compound is primarily used in scientific research, particularly in the study of breast cancer. This compound is a purine-based inhibitor that has shown significant potential in disrupting key cancer pathways .
科学研究应用
PU-H54 has a wide range of scientific research applications, including:
Cancer research: this compound is used to study the role of Grp94 in cancer, particularly breast cancer.
Protein folding studies: As a Grp94 inhibitor, this compound is used to study the role of this protein in maintaining endoplasmic reticulum protein folding ability and inhibiting pro-apoptotic mechanisms.
Click chemistry: Due to its alkyne group, this compound is used in click chemistry applications, particularly in the formation of triazoles through CuAAc.
作用机制
PU-H54 exerts its effects by selectively inhibiting Grp94, a member of the Hsp90 family. Grp94 is involved in protein folding, maintaining endoplasmic reticulum pressure, and inhibiting pro-apoptotic mechanisms. By inhibiting Grp94, this compound disrupts these processes, leading to the disruption of several key cancer pathways . The molecular targets and pathways involved include the unfolded protein response (UPR) and various toll-like receptors (TLRs) and integrins .
准备方法
PU-H54 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group. This group allows this compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
Formation of the purine core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the alkyne group: The alkyne group is introduced through a reaction with an appropriate alkyne-containing reagent.
Purification: The final product is purified using standard techniques such as column chromatography.
化学反应分析
PU-H54 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Oxidation and reduction:
Substitution reactions: The compound can participate in substitution reactions, particularly involving the purine core.
Common reagents and conditions used in these reactions include copper catalysts for CuAAc and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically triazoles in the case of CuAAc and various oxidized or reduced forms of this compound.
相似化合物的比较
PU-H54 is unique in its selective inhibition of Grp94 compared to other Hsp90 inhibitors. Similar compounds include:
Pan-Hsp90 inhibitors: These inhibitors target all members of the Hsp90 family, including Hsp90α, Hsp90β, Grp94, and Trap-1.
This compound’s uniqueness lies in its selective inhibition of Grp94, making it a valuable tool for studying the specific roles of this protein in cancer and other diseases.
属性
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?
A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.
Q2: How does the binding of this compound to Grp94 affect cancer cells?
A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].
Q3: What structural insights into the interaction between this compound and its target do we gain from the research?
A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

